Ethyl 3-amino-4-(4-methoxyanilino)benzoate
Description
Ethyl 3-amino-4-(4-methoxyanilino)benzoate is a substituted benzoate ester featuring a 3-amino group, a 4-(4-methoxyanilino) substituent, and an ethyl ester moiety. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly benzimidazoles and related heterocycles . Its structure combines electron-donating groups (methoxy and amino) that influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methoxyanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-16(19)11-4-9-15(14(17)10-11)18-12-5-7-13(20-2)8-6-12/h4-10,18H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYQRAMMIGXJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-methoxyanilino)benzoate typically involves the reaction of ethyl 3-amino-4-chlorobenzoate with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 3-amino-4-(4-methoxyanilino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-(4-methoxyanilino)benzoate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of substituted benzoates are heavily influenced by their functional groups:
- Electron-Donating Effects: The 4-methoxyanilino group in the target compound provides moderate electron donation, enhancing resonance stabilization compared to weaker donors like cyclohexylamino. However, dimethylamino-substituted analogs exhibit stronger electron donation, leading to higher reactivity in polymerization reactions .
- Steric Effects: Bulky substituents (e.g., cyclohexylamino) reduce reaction rates in nucleophilic substitutions due to steric hindrance, whereas smaller groups (e.g., methylamino) facilitate faster kinetics .
Solubility and Polarity
Substituents significantly alter solubility in polar and non-polar solvents:
The 4-methoxyanilino group improves solubility in polar aprotic solvents (e.g., DMF) compared to purely alkyl-substituted analogs.
Pharmaceutical Relevance
- Ethyl 3-amino-4-(cyclohexylamino)benzoate: Used in synthesizing ketorolac, a non-steroidal anti-inflammatory drug (NSAID), where its hydrophobic cyclohexyl group improves membrane permeability .
- The methoxy group may enhance binding to biological targets through H-bonding .
Key Research Findings
Electronic Effects on Reactivity: Dimethylamino-substituted benzoates exhibit superior reactivity in photopolymerization compared to methoxyanilino analogs, highlighting the role of electron-donating strength .
Steric Limitations: Bulky substituents (e.g., cyclohexylamino) reduce synthetic yields in SNAr reactions but improve pharmacokinetic properties in drug candidates .
Solubility-Activity Relationships: Methoxy and amino groups balance polarity and H-bonding capacity, making the target compound versatile in both organic synthesis and drug design .
Biological Activity
Ethyl 3-amino-4-(4-methoxyanilino)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains an ethyl ester group, an amino group, and a methoxy-substituted aniline moiety. Its molecular formula is , and it has a molecular weight of approximately 233.26 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing cellular responses.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation in various models. The inhibition of pro-inflammatory cytokines and enzymes contributes to its therapeutic potential in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Case Studies and Research Findings
- Study on Antioxidant Properties :
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Anti-inflammatory Research :
- In a model of acute inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers, suggesting its potential use in managing inflammatory conditions.
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
